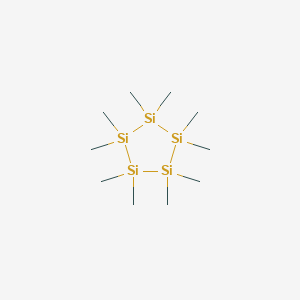
Cyclopentasilane,decamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentasilane,decamethyl-, also known as Cyclopentasilane,decamethyl-, is a useful research compound. Its molecular formula is C10H30Si5 and its molecular weight is 290.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentasilane,decamethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentasilane,decamethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Materials Science
1.1. Semiconductor Industry
Cyclopentasilane, decamethyl- is utilized in the semiconductor industry as a precursor for silicon-based thin films. Its ability to decompose thermally into silicon and silicon hydride species makes it valuable for producing high-purity silicon layers used in microelectronics and photovoltaic cells. The compound's unique structure allows for controlled deposition processes that are essential for advanced semiconductor fabrication.
1.2. Coatings and Sealants
The compound serves as a silane coupling agent in coatings and sealants, enhancing adhesion between inorganic substrates and organic materials. Its application in formulating protective coatings improves weather resistance and durability, making it suitable for automotive and aerospace applications.
Nanotechnology
2.1. Nanostructured Materials
Cyclopentasilane, decamethyl- has been explored for synthesizing nanostructured materials due to its ability to form siloxane networks upon polymerization. These networks can be used to create nanocomposites with enhanced mechanical properties and thermal stability, which are critical for applications in aerospace and electronics.
2.2. Photonic Devices
In photonics, the compound is investigated for its potential to produce optical materials with tailored refractive indices. By modifying the polymerization conditions of cyclopentasilane, researchers can develop materials that exhibit specific optical properties suitable for waveguides and other photonic components.
Organic Synthesis
3.1. Cross-Coupling Reactions
Cyclopentasilane, decamethyl- acts as a silane reducing agent in various organic synthesis reactions, particularly in cross-coupling reactions involving organometallic compounds. It facilitates the formation of carbon-silicon bonds, which are crucial in synthesizing complex organic molecules.
3.2. Synthesis of Oligosilanes
Recent studies have highlighted the role of cyclopentasilane in the synthesis of oligosilanes through targeted synthetic routes. These oligosilanes have applications in developing advanced materials with unique electronic properties, paving the way for innovations in organic electronics.
Case Studies
Eigenschaften
CAS-Nummer |
13452-92-1 |
|---|---|
Molekularformel |
C10H30Si5 |
Molekulargewicht |
290.77 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5-decamethylpentasilolane |
InChI |
InChI=1S/C10H30Si5/c1-11(2)12(3,4)14(7,8)15(9,10)13(11,5)6/h1-10H3 |
InChI-Schlüssel |
VGLVSMNWXDHPHX-UHFFFAOYSA-N |
SMILES |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)C |
Kanonische SMILES |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)C |
Key on ui other cas no. |
13452-92-1 |
Synonyme |
Cyclopentasilane,decamethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















